molecular formula C17H19FN4O2 B2366127 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1796987-27-3

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2366127
CAS No.: 1796987-27-3
M. Wt: 330.363
InChI Key: BUHVBIOMQYMTQE-UHFFFAOYSA-N
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Description

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a morpholinopyrimidine moiety, and a benzamide structure. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of the morpholinopyrimidine core and subsequent functionalization to introduce the fluorine and benzamide groups. One common synthetic route involves the following steps:

    Formation of the Morpholinopyrimidine Core: This step involves the reaction of 2-chloro-6-methylpyrimidine with morpholine under basic conditions to form 6-methyl-2-morpholinopyrimidine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

    Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-morpholinopyrimidin-4-yl)benzamide
  • 6-methyl-2-morpholinopyrimidine
  • 3-fluorobenzamide

Uniqueness

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is unique due to the specific combination of its structural features, including the fluorine atom, morpholinopyrimidine moiety, and benzamide structure. This unique combination imparts distinct pharmacological properties and makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVBIOMQYMTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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